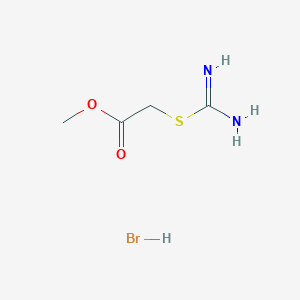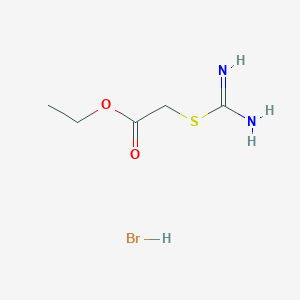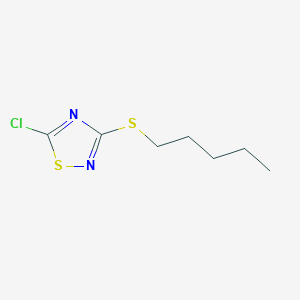![molecular formula C7H11ClN2S2 B6350015 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole CAS No. 89893-29-8](/img/structure/B6350015.png)
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole is a heterocyclic compound that belongs to the thiadiazole family Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole typically involves the reaction of appropriate thiols with chlorinated thiadiazole precursors. One common method includes the reaction of 5-chloro-1,2,4-thiadiazole with 3-methylbutyl mercaptan under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine atom or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted thiadiazole derivatives.
Applications De Recherche Scientifique
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mécanisme D'action
The mechanism of action of 5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. This inhibition can lead to various biological effects, including antimicrobial and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-1,2,4-thiadiazole
- 3-Methylbutyl thiol
- 1,3,4-Thiadiazole derivatives
Uniqueness
5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other thiadiazole derivatives, this compound may exhibit enhanced stability, reactivity, and biological activity, making it a valuable compound for various applications.
Propriétés
IUPAC Name |
5-chloro-3-(3-methylbutylsulfanyl)-1,2,4-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2S2/c1-5(2)3-4-11-7-9-6(8)12-10-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCPZPUBCYOLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCSC1=NSC(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![({[2-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349933.png)
![({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B6349937.png)
![{[(3,5-Difluorophenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6349943.png)

![5-Chloro-3-{[(4-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349963.png)

![5-Chloro-3-{[(2-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6349970.png)
![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)

![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)
![5-Chloro-3-{[(2-methylphenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350030.png)
![5-Chloro-3-{[(3-fluorophenyl)methyl]sulfanyl}-1,2,4-thiadiazole](/img/structure/B6350038.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)
